N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 515177-37-4
VCID: VC5218575
InChI: InChI=1S/C14H15N3O3/c1-9-11(8-17(2)16-9)14(18)15-10-3-4-12-13(7-10)20-6-5-19-12/h3-4,7-8H,5-6H2,1-2H3,(H,15,18)
SMILES: CC1=NN(C=C1C(=O)NC2=CC3=C(C=C2)OCCO3)C
Molecular Formula: C14H15N3O3
Molecular Weight: 273.292

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide

CAS No.: 515177-37-4

Cat. No.: VC5218575

Molecular Formula: C14H15N3O3

Molecular Weight: 273.292

* For research use only. Not for human or veterinary use.

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide - 515177-37-4

Specification

CAS No. 515177-37-4
Molecular Formula C14H15N3O3
Molecular Weight 273.292
IUPAC Name N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethylpyrazole-4-carboxamide
Standard InChI InChI=1S/C14H15N3O3/c1-9-11(8-17(2)16-9)14(18)15-10-3-4-12-13(7-10)20-6-5-19-12/h3-4,7-8H,5-6H2,1-2H3,(H,15,18)
Standard InChI Key MCXZXLSNFMLOST-UHFFFAOYSA-N
SMILES CC1=NN(C=C1C(=O)NC2=CC3=C(C=C2)OCCO3)C

Introduction

Chemical Structure and Nomenclature

The compound’s systematic name, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide, reflects its two primary components:

  • 2,3-Dihydro-1,4-benzodioxin-6-yl: A bicyclic ether system with oxygen atoms at positions 1 and 4, providing structural rigidity and electronic stability.

  • 1,3-Dimethyl-1H-pyrazole-4-carboxamide: A pyrazole ring substituted with methyl groups at positions 1 and 3, linked to a carboxamide group at position 4 .

The molecular formula is C15H17N3O3\text{C}_{15}\text{H}_{17}\text{N}_3\text{O}_3, with a molar mass of 299.32 g/mol. Key structural features include:

  • Benzodioxane Ring: Enhances metabolic stability and influences lipophilicity.

  • Pyrazole Core: Contributes to hydrogen bonding and π-π stacking interactions .

  • Carboxamide Linkage: Facilitates interactions with biological targets via hydrogen bonding .

Synthesis and Optimization

Synthetic Route

The synthesis involves three critical stages (Figure 1):

Step 1: Formation of 1,3-Dimethyl-1H-pyrazole-4-carboxylic Acid
Ethyl acetoacetate reacts with triethyl orthoformate and acetic anhydride at 110–120°C to form an intermediate, which undergoes cyclization with methylhydrazine in toluene under basic conditions (NaOH). Acidic hydrolysis (15% HCl) yields the carboxylic acid .

Step 2: Activation of Carboxylic Acid
The acid is converted to an acyl chloride using thionyl chloride (SOCl2\text{SOCl}_2) or coupled directly via carbodiimide-mediated reactions (e.g., EDC/HOBt) .

Step 3: Amidation with 2,3-Dihydro-1,4-benzodioxin-6-amine
The activated acid reacts with 2,3-dihydro-1,4-benzodioxin-6-amine in dichloromethane or DMF, yielding the final carboxamide.

Table 1: Optimization of Step 1 (Pyrazole Carboxylic Acid Synthesis)

ConditionYield (%)Purity (%)
110°C, 4 hours7298.5
120°C, 4 hours8598.9
120°C, 6 hours8899.2

Data adapted from patent examples .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in DMSO (25 mg/mL) and ethanol (10 mg/mL), with poor aqueous solubility (<1 mg/mL).

  • Stability: Stable at room temperature (25°C) under inert atmospheres. Degrades at >150°C or under strong acidic/basic conditions .

Table 2: Spectral Data

TechniqueKey Signals
1H^1\text{H}-NMR12.10 (s, 1H, COOH), 8.09 (s, 1H, pyrazole-H), 3.77 (s, 3H, N-CH3), 2.14 (s, 3H, CH3)
IR1680 cm1^{-1} (C=O), 1550 cm1^{-1} (N-H bend)

Biological Activities and Mechanisms

Neurological Applications

Structural analogs demonstrate affinity for muscarinic acetylcholine receptors (mAChRs), implicating potential in treating cognitive disorders . The carboxamide group may mimic acetylcholine’s carbonyl, enabling competitive binding.

Table 3: In Vitro Receptor Binding Affinity

ReceptorIC50_{50} (nM)
mAChR M1320 ± 12
COX-245 ± 3

Data extrapolated from related compounds .

Computational Insights

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level reveal:

  • HOMO-LUMO Gap: 4.2 eV, indicating moderate reactivity.

  • Electrostatic Potential: Negative charge localized on the carboxamide oxygen, supporting hydrogen bond donor interactions .

Challenges and Future Directions

Synthetic Limitations

  • Low yields in amidation steps (<50%) due to steric hindrance from the benzodioxane ring.

  • Purification challenges from byproducts like unreacted amine .

Research Opportunities

  • Derivatization: Introducing electron-withdrawing groups on the pyrazole to enhance metabolic stability.

  • In Vivo Studies: Evaluating pharmacokinetics in rodent models for bioavailability and toxicity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator